3-(N-ethyl-2,2,2-trifluoroacetamido)butanoic acid
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Overview
Description
3-(N-ethyl-2,2,2-trifluoroacetamido)butanoic acid is an organic compound with the molecular formula C8H12F3NO3 It is characterized by the presence of a trifluoroacetamido group attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(N-ethyl-2,2,2-trifluoroacetamido)butanoic acid typically involves the following steps:
Formation of the Trifluoroacetamido Group: The starting material, ethylamine, reacts with trifluoroacetic anhydride to form N-ethyl-2,2,2-trifluoroacetamide.
Alkylation: The N-ethyl-2,2,2-trifluoroacetamide undergoes alkylation with a suitable butanoic acid derivative to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
3-(N-ethyl-2,2,2-trifluoroacetamido)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the trifluoroacetamido group to other functional groups.
Substitution: The trifluoroacetamido group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
3-(N-ethyl-2,2,2-trifluoroacetamido)butanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(N-ethyl-2,2,2-trifluoroacetamido)butanoic acid involves its interaction with specific molecular targets and pathways. The trifluoroacetamido group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function and activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Ethyl-2-(2,2,2-trifluoroacetamido)butanoic acid
- 3-(2,2,2-Trifluoroacetamido)propanoic acid
- 3-(N-ethyl-2,2,2-trifluoroacetamido)-2-methylpropanoic acid
Uniqueness
3-(N-ethyl-2,2,2-trifluoroacetamido)butanoic acid is unique due to its specific structural features, including the trifluoroacetamido group and the butanoic acid backbone. These features confer distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C8H12F3NO3 |
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Molecular Weight |
227.18 g/mol |
IUPAC Name |
3-[ethyl-(2,2,2-trifluoroacetyl)amino]butanoic acid |
InChI |
InChI=1S/C8H12F3NO3/c1-3-12(5(2)4-6(13)14)7(15)8(9,10)11/h5H,3-4H2,1-2H3,(H,13,14) |
InChI Key |
VLDDDFSUWIQSII-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C(C)CC(=O)O)C(=O)C(F)(F)F |
Origin of Product |
United States |
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